molecular formula C21H30N4O4S B2836417 1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1105238-29-6

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2836417
CAS No.: 1105238-29-6
M. Wt: 434.56
InChI Key: QPOXRPGSORPGBN-UHFFFAOYSA-N
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Description

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H30N4O4S and its molecular weight is 434.56. The purity is usually 95%.
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Biological Activity

1-(2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C19H26N4OSC_{19}H_{26}N_{4}OS, with a molecular weight of approximately 358.5 g/mol. The structure includes a piperazine moiety, a thiophene ring, and a trimethoxyphenyl group, which contribute to its distinctive chemical properties.

Property Value
Molecular FormulaC19H26N4OS
Molecular Weight358.5 g/mol
IUPAC NameThis compound
SMILESCN1CCN(CC1)C(CNC(=O)Nc2cccc(C)c2)c3ccsc3

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Common reagents used include lithium aluminum hydride for reduction and various halogens for substitution reactions.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. The biological activity is often assessed using Minimum Inhibitory Concentration (MIC) assays.

Compound MIC (µM) Activity
Compound A25Antimicrobial
Compound B50Antimicrobial
Compound C>200No significant activity

Anticancer Potential

The compound's structural attributes suggest potential anticancer activity. Thiophene derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies show that modifications in the piperazine and thiophene groups can enhance cytotoxicity against various cancer cell lines.

The mechanism of action for compounds like this compound may involve interaction with specific biological targets such as enzymes or receptors. For example, studies have indicated that such compounds can act as inhibitors of the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antitubercular Activity : A series of thiophene-containing urea derivatives were synthesized and tested against Mycobacterium tuberculosis. Compounds with specific substitutions showed promising antitubercular activity with low cytotoxicity.
    • Key Findings :
      • Compound TTU12 exhibited an MIC value of 1.56 µM against Mtb H37Rv.
      • Structural modifications significantly influenced the biological profile.
  • Inhibition Studies : Research on similar urea derivatives has demonstrated their inhibitory effects on acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases.

Properties

IUPAC Name

1-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4S/c1-24-6-8-25(9-7-24)17(15-5-10-30-14-15)13-22-21(26)23-16-11-18(27-2)20(29-4)19(12-16)28-3/h5,10-12,14,17H,6-9,13H2,1-4H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOXRPGSORPGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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